molecular formula C9H19ClN2O3S B1422926 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide CAS No. 1311317-82-4

2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide

Cat. No. B1422926
M. Wt: 270.78 g/mol
InChI Key: WXDSUTBNSREPRQ-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is a versatile chemical compound used in scientific research. Its applications range from pharmaceutical studies to organic synthesis. The compound has a molecular weight of 270.78 and a molecular formula of C9H19ClN2O3S .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is defined by its molecular formula, C9H19ClN2O3S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 270.78 and a molecular formula of C9H19ClN2O3S . Additional physical and chemical properties such as density, melting point, boiling point, etc., can be found in the MSDS .

Scientific Research Applications

Chiral Catalysis

One application of related compounds to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is in chiral catalysis. For instance, chiral multifunctional phosphine, which is structurally similar, has been used as an efficient catalyst in allylic substitutions of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan to provide gamma-butenolides in good yields and enantiomeric excesses (Jiang, Shi, & Shi, 2008).

Biochemical Applications

Compounds similar to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide have been used in the study of biochemical processes. For example, analogues of 2-(methylthio)ethanesulfonate were synthesized and investigated as substrates for methyl-coenzyme M reductase, a key enzyme in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

Chemical Structure and Conformation Studies

Studies have been conducted on the structure and conformation of related acetamide compounds. For instance, conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides have been explored using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).

Synthesis Research

There is significant research on the synthesis of compounds structurally related to 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide. An example includes the synthesis of Dronedarone Hydrochloride, which involves the use of N-(2-Butylbenzofuran-5-yl) acetamide (Feilong, 2011).

Safety And Hazards

The safety and hazard information for 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-chloro-N-[3-[methylsulfonyl(propan-2-yl)amino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2O3S/c1-8(2)12(16(3,14)15)6-4-5-11-9(13)7-10/h8H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDSUTBNSREPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCNC(=O)CCl)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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